Endoxifen - 112093-28-4

Endoxifen

Catalog Number: EVT-253170
CAS Number: 112093-28-4
Molecular Formula: C25H27NO2
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) is a crucial active metabolite of the selective estrogen receptor modulator (SERM) Tamoxifen. [] It exhibits potent anti-estrogenic activity, surpassing the potency of Tamoxifen itself. [, ] Endoxifen's primary role in scientific research stems from its significance in understanding and improving breast cancer treatment. []

Synthesis Analysis

While the provided abstracts do not detail specific synthesis methods for Endoxifen, they highlight its formation through the metabolic pathway of Tamoxifen. [, ] The cytochrome P450 2D6 (CYP2D6) enzyme plays a key role in Endoxifen's formation through the hydroxylation of N-desmethyltamoxifen, another Tamoxifen metabolite. [, ] This metabolic pathway emphasizes the importance of CYP2D6 genotype in achieving therapeutic Endoxifen concentrations in patients. [, , , ]

Mechanism of Action

Endoxifen functions as a potent anti-estrogen, primarily targeting the estrogen receptor alpha (ERα). [, , , ] Its mechanism of action involves several key steps:

  • ERα Degradation: Endoxifen induces ERα protein turnover through proteasomal degradation, similar to the mechanism of action of Fulvestrant (ICI). [, ] This degradation process is concentration-dependent and occurs at levels typically observed in individuals classified as CYP2D6 extensive metabolizers. [, , ]
  • Transcriptional Inhibition: At therapeutic concentrations (>40 nM), Endoxifen effectively blocks estrogen-induced ERα transcriptional activity, leading to the suppression of downstream target genes involved in cell proliferation. [, , ]
  • Inhibition of Polyamine Pathway: Research suggests Endoxifen might exert its anti-estrogenic effects by suppressing the polyamine biosynthetic pathway, which plays a role in estrogenic function. [] Endoxifen has been shown to decrease the activity of ornithine decarboxylase (ODC) and S-adenosyl methionine decarboxylase (AdoMetDC), key enzymes in this pathway, resulting in reduced putrescine and spermidine levels. [, ]
  • Induction of Amine Oxidases: Endoxifen has been observed to increase the activity of spermine oxidase (SMO) and acetylpolyamine oxidase (APAO), enzymes involved in polyamine catabolism. [] This suggests a potential role for the upregulation of these enzymes in Endoxifen's mechanism of action in breast cancer cells. []
Applications
  • Understanding Tamoxifen Response Variability: Endoxifen serves as a crucial factor in explaining the variable responses observed in breast cancer patients undergoing Tamoxifen treatment. [, , , ] Inter-individual differences in Endoxifen exposure, largely attributed to CYP2D6 genetic polymorphisms and drug interactions, significantly impact the efficacy of Tamoxifen therapy. [, , , , , , ]
  • Developing Novel Therapeutics: Research on Endoxifen has spurred the development of Endoxifen itself as a potential standalone therapy for endocrine-sensitive breast cancer. [, , ] Pre-clinical studies highlight its potential benefits over Tamoxifen, particularly in overcoming resistance mechanisms and minimizing detrimental skeletal effects. [, , ]
  • Therapeutic Drug Monitoring: Monitoring Endoxifen levels in patients undergoing Tamoxifen treatment offers a valuable strategy for optimizing therapy. [, , , ] By measuring serum Endoxifen concentrations, clinicians can personalize Tamoxifen dosing to achieve therapeutic levels, potentially improving treatment outcomes. [, , ]
  • Developing Predictive Biomarkers: Endoxifen levels may serve as a potential biomarker for predicting response to Tamoxifen therapy. [, , ] Studies suggest a correlation between low Endoxifen levels and an increased risk of breast cancer recurrence, highlighting its potential role in guiding treatment decisions. [, , ]
  • Elucidating Endocrine Resistance Mechanisms: The development of Endoxifen-resistant cell lines has provided valuable insights into potential mechanisms underlying endocrine resistance in breast cancer. [] These models offer a platform for studying resistance pathways and developing novel therapies to overcome treatment resistance. []
Future Directions
  • Validating Endoxifen Concentration Thresholds: Future research should focus on validating proposed Endoxifen concentration thresholds for optimal therapeutic efficacy. [] Large-scale prospective clinical trials are needed to definitively establish these thresholds and guide personalized treatment strategies. []
  • Optimizing Endoxifen Delivery: Developing novel drug delivery systems to enhance Endoxifen bioavailability and achieve consistent therapeutic concentrations could improve treatment outcomes, particularly in patients with compromised CYP2D6 metabolism. []
  • Understanding Endoxifen's Role in Other Tissues: Further research should investigate the effects of Endoxifen on other tissues beyond the breast, such as bone and muscle, to fully elucidate its potential benefits and risks. [, ]

Properties

CAS Number

112093-28-4

Product Name

Endoxifen

IUPAC Name

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-

InChI Key

MHJBZVSGOZTKRH-IZHYLOQSSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3

Synonyms

4-hydroxy-N-demethyltamoxifen
4-hydroxy-N-desmethyltamoxifen
4-hydroxy-N-desmethyltamoxifen, (Z)-isomer
endoxifen
Z-endoxifen

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.